3-Bromo-4'-(ethylthio)benzophenone
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Overview
Description
3-Bromo-4’-(ethylthio)benzophenone is an organic compound with the molecular formula C15H13BrOS. It is a derivative of benzophenone, where the phenyl groups are substituted with bromine and ethylthio groups. This compound is used in various chemical research and industrial applications due to its unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-4’-(ethylthio)benzophenone typically involves the bromination of benzophenone derivatives. One common method is the α-bromination of acetophenone derivatives using pyridine hydrobromide perbromide as the brominating agent. The reaction is carried out at elevated temperatures, around 90°C, with acetic acid as the solvent .
Industrial Production Methods
In industrial settings, the production of 3-Bromo-4’-(ethylthio)benzophenone may involve large-scale bromination processes using similar reagents and conditions as in laboratory synthesis. The focus is on optimizing yield, safety, and cost-effectiveness while maintaining high purity levels .
Chemical Reactions Analysis
Types of Reactions
3-Bromo-4’-(ethylthio)benzophenone undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles.
Oxidation and Reduction Reactions: The ethylthio group can be oxidized to sulfoxides or sulfones.
Coupling Reactions: The compound can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.
Oxidation Reactions: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid are used.
Coupling Reactions: Catalysts such as palladium or copper are often employed.
Major Products Formed
Substitution Reactions: Products include substituted benzophenone derivatives.
Oxidation Reactions: Products include sulfoxides and sulfones.
Coupling Reactions: Products include biaryl compounds and other complex structures.
Scientific Research Applications
3-Bromo-4’-(ethylthio)benzophenone is utilized in various scientific research fields:
Chemistry: It serves as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: It is used in the study of enzyme inhibition and protein interactions.
Medicine: The compound is investigated for its potential therapeutic properties and as a building block for drug development.
Industry: It is used in the production of pharmaceuticals, agrochemicals, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 3-Bromo-4’-(ethylthio)benzophenone involves its interaction with molecular targets such as enzymes and proteins. The bromine and ethylthio groups play a crucial role in binding to active sites and modulating biological activity. The compound can inhibit enzyme activity by forming covalent bonds or through non-covalent interactions, affecting various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
- 4-Bromo-4’-ethylthio-benzophenone
- 3-Chloro-4’-(ethylthio)benzophenone
- 3-Bromo-4’-(methylthio)benzophenone
Uniqueness
3-Bromo-4’-(ethylthio)benzophenone is unique due to the specific combination of bromine and ethylthio substituents, which confer distinct chemical reactivity and biological activity compared to its analogs. This uniqueness makes it valuable in specialized applications where specific reactivity patterns are required .
Properties
IUPAC Name |
(3-bromophenyl)-(4-ethylsulfanylphenyl)methanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13BrOS/c1-2-18-14-8-6-11(7-9-14)15(17)12-4-3-5-13(16)10-12/h3-10H,2H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VTDWMJVTLSWLCW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=CC=C(C=C1)C(=O)C2=CC(=CC=C2)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13BrOS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20373662 |
Source
|
Record name | 3-Bromo-4'-(ethylthio)benzophenone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20373662 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
321.2 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
844879-52-3 |
Source
|
Record name | 3-Bromo-4'-(ethylthio)benzophenone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20373662 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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